molecular formula C9H9N3O3 B2440138 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid CAS No. 957487-31-9

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid

Katalognummer: B2440138
CAS-Nummer: 957487-31-9
Molekulargewicht: 207.189
InChI-Schlüssel: NMXULXSUNMRZSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Characterization

IUPAC Nomenclature and Systematic Identification

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is systematically identified through its hierarchical structure. The parent heterocycle is isoxazole , a five-membered ring containing two double bonds, one oxygen atom, and one nitrogen atom. The numbering prioritizes the carboxylic acid group at position 3, followed by the pyrazole substituent at position 5. The pyrazole substituent (a five-membered ring with two adjacent nitrogen atoms) is further modified with an ethyl group at its nitrogen atom (N1) and a hydrogen atom at position 4.

Property Value Source
CAS Number 957487-31-9
Molecular Formula C₉H₉N₃O₃
Molecular Weight 207.19 g/mol
SMILES Code O=C(C1=NOC(C2=CN(CC)N=C2)=C1)O

The IUPAC name reflects the substituent positions and functional groups, adhering to systematic naming conventions for heterocyclic compounds.

Molecular Geometry and Conformational Analysis

The compound’s geometry is governed by the planarity of the isoxazole and pyrazole rings. The isoxazole ring adopts a conjugated π-system, with alternating double bonds between carbons 1–2, 3–4, and 4–5. The carboxylic acid group at position 3 introduces a strong electron-withdrawing effect, stabilizing the adjacent double bond.

The pyrazole substituent at position 5 is linked via a single bond, allowing rotational flexibility. However, steric interactions between the ethyl group (at N1 of pyrazole) and the isoxazole ring may restrict conformational freedom. The ethyl group’s orientation likely adopts a staggered conformation to minimize steric clashes.

X-ray Crystallographic Data and Solid-State Arrangement

While no direct X-ray crystallographic data exists for this compound, insights can be drawn from structurally related heterocyclic carboxylic acids. For example, 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid exhibits hydrogen bonding between the carboxylic acid group and adjacent amino groups, forming dimeric structures in the solid state.

For this compound, potential intermolecular interactions include:

  • Hydrogen bonding : The carboxylic acid’s -OH group may interact with nitrogen atoms in adjacent molecules.
  • π-π stacking : Aromatic regions of the isoxazole and pyrazole rings could align to stabilize the crystal lattice.

Crystal packing would likely involve alternating layers of hydrogen-bonded dimers and π-stacked heterocycles.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Spectroscopic data for this compound is limited, but its properties can be inferred from analogues and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR)
Proton Environment Expected δ (ppm) Multiplicity
Ethyl group (CH₂CH₃) 1.2–1.4 (CH₃), 3.4–3.6 (CH₂) Singlet (CH₃), Quartet (CH₂)
Isoxazole ring protons 6.8–7.2 Singlet (C4)
Pyrazole ring protons 7.0–7.4 Singlet (C3)
Carboxylic acid proton 10.0–12.0 Broad singlet

The ethyl group’s protons would resonate upfield due to electron-donating effects, while the aromatic protons in the isoxazole and pyrazole rings would appear downfield.

Infrared (IR) Spectroscopy
Functional Group Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid) 2500–3000 Broad, strong
C=O stretch (carboxylic acid) 1700–1750 Strong
C=N/C=C stretches (heterocycles) 1600–1500 Medium

The broad O-H stretch confirms the presence of a carboxylic acid group, while the C=O stretch indicates a conjugated system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound’s conjugated π-system would exhibit absorption maxima in the UV range:

Transition λ_max (nm)
π→π* (isoxazole-pyrazole) 200–250
n→π* (carboxylic acid) 250–300

These transitions are consistent with heteroaromatic systems and carboxylic acid derivatives.

Eigenschaften

IUPAC Name

5-(1-ethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-12-5-6(4-10-12)8-3-7(9(13)14)11-15-8/h3-5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXULXSUNMRZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises two heterocyclic systems: a 1-ethylpyrazole moiety at position 5 of an isoxazole ring and a carboxylic acid group at position 3. Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • Isoxazole-3-carboxylic acid ethyl ester with a substituent-ready position 5.
  • 1-Ethyl-1H-pyrazol-4-yl acetylene , serving as the dipolarophile in cycloaddition reactions.

The convergent synthesis strategy prioritizes the construction of the isoxazole core followed by functionalization of the pyrazole ring.

1,3-Dipolar Cycloaddition for Isoxazole Core Formation

Reaction Mechanism and Conditions

The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition between ethyl chlorooximidoacetate (dipolarophile precursor) and 1-ethyl-4-ethynyl-1H-pyrazole (dipolarophile). This reaction proceeds under mild conditions:

  • Solvent System : Tetrahydrofuran (THF) and water (4:1 v/v).
  • Base : Sodium carbonate (Na₂CO₃) to deprotonate the hydroxylamine intermediate.
  • Temperature : Room temperature (25°C) for 12–24 hours.

The reaction yields 5-(1-ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid ethyl ester with 85% efficiency, as reported for analogous substrates.

Table 1: Optimization of Cycloaddition Parameters
Parameter Optimal Value Yield Impact
Solvent THF/H₂O (4:1) Maximizes solubility
Base Na₂CO₃ Avoids side reactions
Reaction Time 18 hours 85% yield

Regioselectivity and Byproduct Management

The cycloaddition exhibits high regioselectivity due to electronic effects:

  • The electron-deficient alkyne (1-ethylpyrazol-4-yl acetylene) directs the nitrile oxide to form the 5-substituted isoxazole.
  • Minor regioisomers (<5%) are removed via silica gel chromatography using ethyl acetate/hexane (1:3).

Hydrolysis of Ethyl Ester to Carboxylic Acid

Alkaline Hydrolysis Conditions

The ethyl ester intermediate undergoes saponification to yield the free carboxylic acid:

  • Reagents : 2M NaOH in ethanol/water (1:1).
  • Temperature : Reflux at 80°C for 6 hours.
  • Workup : Acidification with 6M HCl to pH 2–3 precipitates the product.

This step achieves >90% conversion, with purity confirmed by HPLC (>98%).

Table 2: Hydrolysis Reaction Metrics
Metric Value
NaOH Concentration 2M
Reaction Time 6 hours
Isolated Yield 92%

Alternative Hydrolysis Methods

Microwave-assisted hydrolysis reduces reaction time to 30 minutes at 120°C but requires specialized equipment. Enzymatic hydrolysis using lipases (e.g., Candida antarctica) has been explored for enantioselective applications but remains experimental.

Synthesis of 1-Ethyl-4-ethynyl-1H-pyrazole

Palladium-Catalyzed Sonogashira Coupling

The dipolarophile precursor is prepared via Sonogashira coupling:

  • Substrates : 4-Iodo-1-ethyl-1H-pyrazole and trimethylsilylacetylene (TMSA).
  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%) with CuI (10 mol%).
  • Solvent : Triethylamine/DMF (1:1).
  • Conditions : 60°C for 8 hours.

Deprotection of TMSA with K₂CO₃ in methanol yields the terminal alkyne (78% overall).

Alternative Routes

  • Direct Alkylation : Ethyl iodide reacts with 4-ethynylpyrazole in DMF/K₂CO₃ (65% yield).
  • Hydrazine Cyclization : Cyclocondensation of hydrazine with diketones, though less efficient for 4-ethynyl derivatives.

Industrial-Scale Considerations and Patent Insights

Crystallization and Purification

Idorsia Pharmaceuticals Ltd. patents highlight crystallization techniques for analogous isoxazole-carboxylic acids:

  • Solvent System : Ethanol/water (7:3) at 0–5°C induces crystallization.
  • Particle Size Control : Anti-solvent addition (heptane) reduces particle size to <50 µm.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability
Method Steps Total Yield Scalability
Cycloaddition 3 68% High (>1 kg)
Alkylation-Hydrolysis 4 55% Moderate (100 g)

Wissenschaftliche Forschungsanwendungen

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Wirkmechanismus

The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Ethyl-1H-pyrazole-4-carboxylic acid
  • Isoxazole-3-carboxylic acid
  • 1-Ethyl-1H-pyrazole-4-yl-methanol

Comparison: 5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid is unique due to the presence of both pyrazole and isoxazole rings in a single molecule. This dual-ring structure provides distinct chemical properties and potential biological activities compared to compounds with only one of these rings.

Biologische Aktivität

5-(1-Ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid (CAS No. 957487-31-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure combining both pyrazole and isoxazole rings, which contributes to its biological activity. The molecular formula is C9H9N3O3C_9H_9N_3O_3 with a molecular weight of 207.19 g/mol.

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with various biological targets, leading to significant pharmacological effects. Research indicates that these compounds can modulate several biochemical pathways, particularly those involved in:

  • Antimicrobial Activity : Exhibiting potent effects against various pathogens.
  • Anticancer Activity : Inhibiting the proliferation of cancer cells through cell cycle arrest mechanisms.

Pharmacokinetics

The bioavailability of this compound is influenced by factors such as solubility and stability. Its pharmacokinetic profile suggests that it can be effectively absorbed and distributed within biological systems, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. For example, studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them valuable in treating infections .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, derivatives with similar structural motifs have been reported to induce cell cycle arrest in cancer cell lines such as Huh7 (liver cancer) and MCF7 (breast cancer). The cytotoxicity was assessed using the sulforhodamine B assay, revealing IC50 values ranging from 2.3 µM to 35.2 µM against various cancer cell lines .

Cell Line IC50 Value (µM) Effect
Huh72.3Selective against cancer cells
MCF717.9Moderate inhibition
HCT1168.5Significant inhibition

Study on Anticancer Activity

In a comprehensive study, researchers synthesized indole-isoxazole hybrids and evaluated their anticancer activities alongside this compound. The findings indicated that these compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cells through modulation of cyclin-dependent kinases (CDKs), particularly CDK4 levels .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 5-(1-ethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid, and how do reaction conditions influence regioselectivity?

  • Methodology : The synthesis of isoxazole-pyrazole hybrids typically involves cyclization of 2,4-diketoesters with hydroxylamine derivatives. For example, chalcone intermediates (prepared via aldol condensation) react with diethyl oxalate to form 2,4-diketoesters, which undergo regioselective cyclization with hydroxylamine hydrochloride under acetic acid/sodium acetate buffer (pH 4). The ethoxycarbonyl group directs nucleophilic attack to the C2 position, favoring isoxazole formation .
  • Data : Reported yields for analogous 5-substituted isoxazole-3-carboxylates range from 60–85% under optimized pH and temperature (50–80°C) .

Q. How can spectroscopic and crystallographic methods validate the structure of this compound?

  • Methodology :

  • NMR : 1H^1H NMR distinguishes pyrazole (δ 1.4–1.6 ppm for ethyl CH3_3; δ 6.5–7.5 ppm for pyrazole protons) and isoxazole (δ 8.0–8.5 ppm for C5 proton) moieties.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures by analyzing intensity data from single-crystal diffraction. For example, bond angles and torsional strains in the pyrazole-isoxazole scaffold can confirm regiochemistry .

Q. What physicochemical properties (e.g., solubility, hydrogen bonding) are critical for its reactivity in aqueous systems?

  • Data :

PropertyValue
Hydrogen bond acceptors5 (isoxazole O, pyrazole N, COOH)
Topological polar surface area~61.6 Ų (similar to ethyl 5-(4-methoxyphenyl)-isoxazole-3-carboxylate)
LogP (predicted)~2.1 (moderate lipophilicity)
  • Implications : High polar surface area and carboxylic acid group enhance solubility in polar solvents (e.g., DMSO, ethanol), but limit blood-brain barrier permeability.

Advanced Research Questions

Q. How does the ethyl-pyrazole substituent influence the compound’s binding affinity in enzyme inhibition studies?

  • Case Study : Analogous isoxazole derivatives (e.g., HDAC6 inhibitors) show that bulky substituents like ethyl-pyrazole improve selectivity by occupying hydrophobic enzyme pockets. Molecular docking (e.g., AutoDock Vina) can simulate interactions with catalytic residues .
  • SAR Insight : Ethyl groups reduce rotational freedom, stabilizing ligand-enzyme complexes. Pyrazole N1-ethylation avoids metabolic oxidation compared to methyl groups .

Q. What strategies mitigate conflicting data in crystallographic vs. solution-phase structural analyses?

  • Methodology :

  • Crystallography : SHELXD/SHELXE resolve phase problems in high-resolution data but may miss dynamic conformations.
  • DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with crystallographic data to identify solvent-induced distortions .
    • Example : Discrepancies in dihedral angles (>10°) between crystal and solution states suggest flexible isoxazole-pyrazole linkage .

Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized during scale-up?

  • Analytical Tools :

  • HPLC-MS : Monitor reaction progress using retention time shifts (e.g., C18 column, acetonitrile/water gradient).
  • Tandem MS/MS : Fragmentation patterns distinguish regioisomers (e.g., m/z 120 for pyrazole vs. m/z 98 for isoxazole cleavage) .
    • Process Optimization : Lower reaction temperatures (50°C vs. 80°C) reduce byproduct formation by 15–20% .

Data Contradictions and Resolution

Q. Why do computational predictions of logP conflict with experimental partition coefficients?

  • Root Cause : Most algorithms (e.g., XLogP3) underestimate the carboxylic acid’s ionization at physiological pH (pKa ~3.5), leading to skewed lipophilicity estimates.
  • Resolution : Use pH-adjusted shake-flask assays (e.g., octanol/buffer at pH 7.4) for empirical validation .

Safety and Handling

Q. What safety protocols are essential for handling this compound in lab settings?

  • Guidelines :

  • PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (H315/H319 risks) .
  • Ventilation : Use fume hoods to limit inhalation (P261/P271) and avoid electrostatic discharge (P243) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.